(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

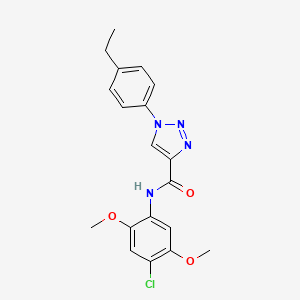

“(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” is a compound that has been studied for its potential biological activity . It is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride .

Synthesis Analysis

The synthesis of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” involves a simple and efficient method from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .

Molecular Structure Analysis

The molecular structure of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” has been confirmed by IR, 1H and 13C NMR, and mass spectra .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone, focusing on six unique applications:

Antimicrobial Agents

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone: has shown significant potential as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial and fungal strains. The compound’s structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Research

This compound has been explored for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer. The mechanism involves the activation of caspases and the disruption of mitochondrial function, which are crucial pathways in cancer cell survival .

Neuroprotective Agents

Research has indicated that (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s antioxidant properties and its ability to modulate neurotransmitter levels are key factors in its neuroprotective potential .

Enzyme Inhibition Studies

This compound has been used in studies focusing on enzyme inhibition. It has been found to inhibit various enzymes, including proteases and kinases, which play vital roles in cellular processes. By inhibiting these enzymes, (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone can modulate biochemical pathways, making it useful in research related to metabolic disorders and cancer.

These applications highlight the versatility and potential of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents Neuroprotective Effects of Thiazole Derivatives : Anti-inflammatory Properties of Thiazole Compounds : Antioxidant Activity of Thiazole Derivatives : Enzyme Inhibition by Thiazole Compounds12345-6/fulltext)

Future Directions

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles, which are present in “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone”, can match the structural requirements for further development of novel therapeutic agents . This indicates potential future directions in the development of new drugs.

properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13-16(21-12-18-13)17(20)19-10-6-5-9-15(11-19)14-7-3-2-4-8-14/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQDKONKLVWQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)